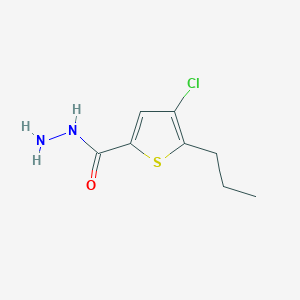
(4-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone: belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. Its chemical formula is C₁₂H₁₅NO₃ . This compound is of interest due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the Petasis reaction, which is a versatile method for constructing alkylaminophenol derivatives. Specifically, it is prepared by reacting 3-hydroxy-4-methoxybenzoic acid , pyrrolidine , 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) , and N,N-diisopropylethylamine in N,N-dimethylformamide . The reaction proceeds at 40°C, resulting in the formation of the desired product .
Industrial Production Methods:: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
(4-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone: can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield derivatives with altered properties.
Scientific Research Applications
Chemistry::
Building Block: It serves as a building block for designing novel compounds.
Pharmacophore: Researchers explore its structural features for drug design.
Biological Activity: Investigate its potential as an enzyme inhibitor or receptor modulator.
Drug Development: Assess its pharmacological effects and toxicity.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Materials Science: May contribute to material properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have information on directly similar compounds, it’s essential to explore related structures to highlight its uniqueness. Researchers can compare it with other phenyl (pyrrolidin-1-yl)methanone derivatives to understand its distinct features .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4-hydroxy-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H15NO3/c1-16-11-8-9(14)4-5-10(11)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
ABTSJKRQKPMSEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)



![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)
![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)

![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)

